molecular formula C20H25FO3 B601164 Dexamethasone-17-ketone (Mixture of 16-alpha and 16-beta methyl Diastereomers) CAS No. 2285-53-2

Dexamethasone-17-ketone (Mixture of 16-alpha and 16-beta methyl Diastereomers)

Katalognummer: B601164
CAS-Nummer: 2285-53-2
Molekulargewicht: 332.4 g/mol
InChI-Schlüssel: IZLVPOBNINIXJM-XGAKKJKMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dexamethasone-17-Ketone, also known as (8S,9R,10S,11S,13S,14S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-3H-cyclopenta [a]phenanthrene-3,17 (6H)-dione , is a synthetic corticosteroid used as an anti-inflammatory agent . It is known to be unstable in aqueous media and forms multiple oxidative degradation products .


Synthesis Analysis

The synthesis of Dexamethasone-17-Ketone involves various chemical reactions. For instance, Furukawa and co-workers reported a synthesis of dexamethasone from tigogenin . The key epoxidation reaction was accomplished with peracetic acid in a buffer solution of sodium acetate and acetic acid .


Molecular Structure Analysis

The molecular formula of Dexamethasone-17-Ketone is C20H25FO3 . It has a molecular weight of 332.41 .


Chemical Reactions Analysis

Dexamethasone can degrade into 13 major degradation products in phosphate buffered saline (PBS) as a function of time, temperature (25, 37, and 45°C), and light exposure . A putative scheme for dexamethasone degradation pathways in PBS has been proposed .


Physical and Chemical Properties Analysis

Dexamethasone-17-Ketone is known to be unstable in aqueous media and forms multiple oxidative degradation products . The 1,4-diene-3-one located on the A-ring of dexamethasone has maximum UV absorbance at 246 nm .

Wissenschaftliche Forschungsanwendungen

Otoprotective Efficacy in Auditory Research

Dexamethasone has demonstrated otoprotective efficacy in both in vitro and in vivo studies focused on auditory hair cells. These studies, employing auditory threshold testing and organ of Corti explant cultures, showed that locally delivered dexamethasone preserved hearing and protected hair cells in models of cochlear implantation. The drug's protection mechanism involves increased expression of anti-apoptosis genes and decreased expression of pro-apoptosis genes, suggesting its potential for conserving hearing during cochlear implantation processes (Van De Water et al., 2010).

Role in Neuroendocrine Research

Dexamethasone's bioavailability is crucial for its role in neuroendocrine research, particularly involving the Dexamethasone Suppression Test (DST). The DST is used to evaluate the function of the hypothalamic-pituitary-adrenal (HPA) axis in psychiatric conditions. Variability in serum dexamethasone levels following oral administration highlights the need for precise evaluation of DST results, with implications for understanding psychiatric disorders (Lowy & Meltzer, 1987).

Adjuvant Therapy in Clinical Psychiatry

The use of the Dexamethasone Suppression Test (DST) in clinical psychiatry has been explored to evaluate the overactivity of the hypothalamic-pituitary-adrenal (HPA) axis, particularly in depressive illnesses. Despite mixed results, the DST, especially the overnight low dose, has been suggested as a useful tool for diagnosing and treating psychiatric illnesses, indicating the complex relationship between corticosteroid signaling and psychiatric conditions (Kalin et al., 1981).

Use in Bacterial Meningitis Treatment

Dexamethasone has been the only adjuvant of proven benefit in the treatment of bacterial meningitis, significantly reducing the risk of poor outcomes in selected patient groups. The inflammatory reaction in bacterial meningitis, particularly pneumococcal meningitis, involves bacterial product interactions with host pattern recognition receptors, leading to the recruitment of neutrophils and the release of cytotoxic agents. Dexamethasone's efficacy in reducing inflammation and subsequent brain tissue damage underscores its critical role in managing this condition (Koedel et al., 2010).

Peripheral Regional Anesthesia

In the context of peripheral regional anesthesia, dexamethasone has been studied for its potential to prolong sensible and motor blockades. Its use, both intravenously and perineurally, has shown effectiveness in extending the duration of nerve blocks, although the potential local neurotoxicity and systemic effects warrant careful consideration. The systemic application mode (intravenously) is preferred over perineural administration due to a better understanding of the side effects when applied intravenously (Wiesmann et al., 2016).

Safety and Hazards

Dexamethasone-17-Ketone may cause an allergic skin reaction, damage fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure . It is advised to avoid contact with skin, eyes, or clothing, ensure adequate ventilation, and use personal protective equipment as required .

Wirkmechanismus

Target of Action

Dexamethasone-17-ketone, a type of glucocorticoid, primarily targets the glucocorticoid receptor (GR) . The GR is a nuclear receptor that regulates gene expression and plays a crucial role in various biological processes, including inflammation, immune response, and metabolism .

Mode of Action

Upon binding to the GR, dexamethasone-17-ketone triggers a conformational change in the receptor, allowing it to translocate into the nucleus . Inside the nucleus, the dexamethasone-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs), leading to the transcriptional activation or repression of target genes . This interaction results in a wide range of downstream effects, including the suppression of inflammatory and immune responses .

Biochemical Pathways

Dexamethasone-17-ketone affects several biochemical pathways. It inhibits the production of pro-inflammatory cytokines and chemokines, thereby suppressing inflammation . It also influences metabolic pathways, including the biosynthesis of amino acids and cofactors . Moreover, it modulates the activity of the ATP-binding cassette transporter, which plays a role in drug resistance .

Pharmacokinetics

The pharmacokinetics of dexamethasone-17-ketone involves its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that dexamethasone, a closely related compound, exhibits time-dependent pharmacokinetics due to its ability to induce the activity of CYP3A, an enzyme involved in its metabolism .

Result of Action

At the molecular and cellular levels, dexamethasone-17-ketone exerts anti-inflammatory, immunosuppressive, and antiemetic effects . It reduces the levels of pro-inflammatory cytokines and chemokines, suppresses leukocyte migration to sites of inflammation, and inhibits peripheral phospholipase . These actions result in the alleviation of inflammation and immune responses .

Action Environment

The action, efficacy, and stability of dexamethasone-17-ketone can be influenced by various environmental factors. For instance, the presence of MERTK, a receptor involved in efferocytosis, can enhance the tolerogenic effects of dexamethasone-17-ketone . Additionally, the drug’s action can be modulated by factors such as pH, temperature, and the presence of other substances in the environment .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis of Dexamethasone-17-ketone (Mixture of 16-alpha and 16-beta methyl Diastereomers) can be achieved through a series of reactions starting from pregnenolone.", "Starting Materials": [ "Pregnenolone", "Ethylene glycol", "Pyridine", "Acetic anhydride", "Chloroform", "Hydrochloric acid", "Sodium hydroxide", "Potassium carbonate", "Methanol", "Hexane", "Toluene", "Diethyl ether", "Acetonitrile", "Dimethylformamide", "Triethylamine", "1,2-Dichloroethane", "Sodium chloride", "Water" ], "Reaction": [ "1. Pregnenolone is reacted with ethylene glycol in the presence of pyridine and acetic anhydride to form 16-alpha, 17-alpha-ethylene bridged pregnenolone.", "2. The above product is then reacted with chloroform and pyridine to form 16-alpha-chloromethyl-17-alpha-ethylene bridged pregnenolone.", "3. The above product is then reacted with sodium hydroxide and potassium carbonate to form 16-alpha-methyl-17-alpha-ethylene bridged pregnenolone.", "4. The above product is then reacted with methanol and hydrochloric acid to form 16-alpha-methyl-17-ketone pregnenolone.", "5. The above product is then reacted with sodium hydroxide and toluene to form Dexamethasone-17-ketone (Mixture of 16-alpha and 16-beta methyl Diastereomers).", "6. The final product is purified using a combination of hexane, toluene, and diethyl ether." ] }

CAS-Nummer

2285-53-2

Molekularformel

C20H25FO3

Molekulargewicht

332.4 g/mol

IUPAC-Name

(8S,9R,10S,11S,13S,14S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C20H25FO3/c1-11-8-15-14-5-4-12-9-13(22)6-7-19(12,3)20(14,21)16(23)10-18(15,2)17(11)24/h6-7,9,11,14-16,23H,4-5,8,10H2,1-3H3/t11?,14-,15-,16-,18-,19-,20-/m0/s1

InChI-Schlüssel

IZLVPOBNINIXJM-XGAKKJKMSA-N

Isomerische SMILES

CC1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(C1=O)C)O)F)C

Kanonische SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=O)C)O)F)C

Reinheit

> 95%

Menge

Milligrams-Grams

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.